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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756

(aS)-PH-797804, also known as PH-797804, is a potent and selective ATP-competitive inhibitor
of p38 mitogen-activated protein kinase (MAPK), particularly targeting the a and (3 isoforms.[1]
[2][3] As a key enzyme in the inflammatory signaling cascade, p38 MAPK regulates the
production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-a),
interleukin-1(3 (IL-1p3), and interleukin-6 (IL-6).[4][5] Inhibition of p38 MAPK by (aS)-PH-797804
has demonstrated significant anti-inflammatory effects, making it a valuable tool for research in
inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease
(COPD).[2][4]

The (aS) isomer of PH-797804 is significantly more potent than its (aR) counterpart, with over
100-fold greater activity against p38a kinase.[6] In vitro studies have shown that (aS)-PH-
797804 effectively blocks the production of TNF-a in human monocytic cell lines and inhibits
osteoclast formation.[1][7] These application notes provide detailed protocols for in vitro assays
to characterize the inhibitory activity of (aS)-PH-797804.

Quantitative Data Summary

The inhibitory activity of (aS)-PH-797804 has been quantified in various in vitro assays. The
following table summarizes key potency and binding affinity data.
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Target/Assay Cell Line/System Parameter Value (nM)
p38a MAPK Cell-free IC50 26[1][31[7]
p38a MAPK Cell-free Ki 5.8[1]
p383 MAPK Cell-free IC50 102[3]
p38(3 MAPK Cell-free Ki 40[1]
LPS-induced TNF-a Human monocytic
_ IC50 5.9[1][7]

production U937 cells

) o Human monocytic
p38 kinase activity IC50 1.1[1][7]

U937 cells

RANKL- and M-CSF- _
Primary rat bone

induced osteoclast IC50 3[1][7]
) marrow cells
formation

LPS-induced TNF-a

) Human monocytes IC50 3.4[7]
production

LPS-induced TNF-a

Human PBMC IC50 15[7]
release

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by (aS)-PH-797804. Upstream
signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) activate IRAKA4,
which in turn leads to the activation of the p38 MAPK cascade. (aS)-PH-797804 directly inhibits
p38a and p38p3, thereby blocking the downstream inflammatory response.
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p38 MAPK signaling pathway inhibited by (aS)-PH-797804.

Experimental Protocols
Cell-Free p38a Kinase Inhibition Assay

This protocol describes a resin capture assay to determine the inhibitory effect of (aS)-PH-
797804 on p38a kinase activity by measuring the phosphorylation of a substrate peptide.[7]

Materials:
e Recombinant human p38a kinase
o Epidermal Growth Factor Receptor Peptide (EGFRP) or GST-c-Jun substrate

e [y-33PJATP
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e (aS)-PH-797804

o Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT
e AG 1x8 ion exchange resin

o 96-well plates

e MicroScint-40 scintillation cocktail

» Microplate scintillation counter

Procedure:

e Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate,
ATP at the desired concentration, 0.05 to 0.3 pCi of [y-33P]JATP, 0.8 mM dithiothreitol, and
200 uM EGFRP or 10 puM GST-c-Jun.[7]

e Add varying concentrations of (aS)-PH-797804 to the reaction mixture. A DMSO control
should be included.

« Initiate the reaction by adding 25 nM of p38a kinase to a final volume of 50 uL.[7]
 Incubate the reaction at 25°C for 30 minutes.[7]

o Stop the reaction and remove unreacted [y-33P]ATP by adding 150 pL of AG 1x8 ion
exchange resin in 900 mM sodium formate (pH 3.0).[7]

e Mix thoroughly and allow the resin to settle for 5 minutes.[7]

o Transfer a 50 L aliquot of the supernatant containing the phosphorylated substrate to a 96-
well plate.[7]

e Add 150 pL of MicroScint-40 scintillation cocktail to each well.[7]

» Quantify the radioactivity using a microplate scintillation counter to determine the extent of
substrate phosphorylation.[7]
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o Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cell-Based Inhibition of LPS-Induced TNF-a Production
in U937 Cells

This protocol details a method to assess the potency of (aS)-PH-797804 in a cellular context by
measuring its effect on lipopolysaccharide (LPS)-induced TNF-a production in the human
monocytic U937 cell line.[1][7]

Materials:

Human monocytic U937 cell line

RPMI-1640 cell culture medium supplemented with 10% FBS

Lipopolysaccharide (LPS)

(aS)-PH-797804

TNF-a ELISA kit

96-well cell culture plates

Procedure:

e Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2
incubator.

» Seed the cells in a 96-well plate at an appropriate density.

o Pre-treat the cells with various concentrations of (aS)-PH-797804 for 1 hour before LPS
stimulation.[7] A vehicle control (DMSO) should be included.

¢ Induce TNF-a production by adding LPS to the cell culture.

 Incubate the cells for an appropriate time (e.g., 18 hours) to allow for cytokine production.[7]
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e Collect the cell culture supernatant.

e Measure the concentration of TNF-a in the supernatant using a commercial ELISA kit
according to the manufacturer's instructions.

o Determine the IC50 value by plotting the percentage of TNF-a inhibition against the
logarithm of the (aS)-PH-797804 concentration.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.
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Workflow for the in vitro p38a kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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